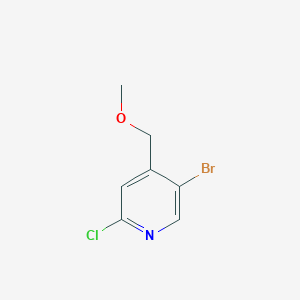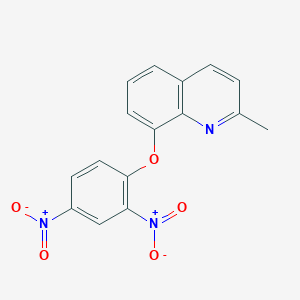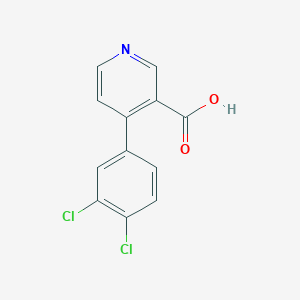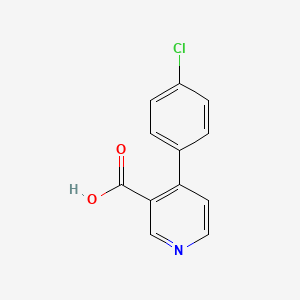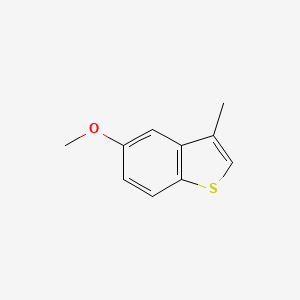
2-Methyl-3-biphenylmagnesium chloride, 0.50 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-biphenylmagnesium chloride, 0.50 M in 2-MeTHF (2-Methyl-3-biphenylmagnesium chloride) is a reagent used in organic synthesis. It is a white powder with a melting point of 141 °C and is insoluble in water. 2-Methyl-3-biphenylmagnesium chloride is used as a catalyst or reagent in a variety of organic reactions, such as the Grignard reaction, the Wittig reaction, and the Heck reaction. Its use in organic synthesis has been widely studied, and it has been used in a variety of scientific research applications.
Scientific Research Applications
2-Methyl-3-biphenylmagnesium chloride is used in a variety of scientific research applications, such as the synthesis of organic compounds, the preparation of pharmaceuticals, and the study of the structure and function of proteins. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and thiophenes, and in the synthesis of organic dyes and pigments. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. In addition, 2-Methyl-3-biphenylmagnesium chloride has been used in the study of the structure and function of proteins, such as the study of enzyme kinetics and the study of the binding of ligands to proteins.
Mechanism of Action
2-Methyl-3-biphenylmagnesium chloride is a reagent used in organic synthesis, meaning that it acts as a catalyst or a reagent in a variety of organic reactions. In the Grignard reaction, for example, 2-Methyl-3-biphenylmagnesium chloride acts as a reagent, reacting with an organic halide to form a new carbon-carbon bond. In the Wittig reaction, 2-Methyl-3-biphenylmagnesium chloride acts as a catalyst, facilitating the formation of an alkene from an aldehyde or ketone and a phosphonium salt. In the Heck reaction, 2-Methyl-3-biphenylmagnesium chloride acts as a reagent, reacting with an alkyl halide to form an alkyne.
Biochemical and Physiological Effects
2-Methyl-3-biphenylmagnesium chloride is a reagent used in organic synthesis and is not intended for human consumption. As such, there is no data available on its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
2-Methyl-3-biphenylmagnesium chloride has several advantages for use in lab experiments. It is a white powder that is insoluble in water, making it easy to handle and store. It is also stable at room temperature and is not corrosive. However, it is only soluble in organic solvents, making it difficult to use in aqueous solutions. In addition, it is a strong base and is sensitive to air and light, making it difficult to store for long periods of time.
Future Directions
There are several potential future directions for the use of 2-Methyl-3-biphenylmagnesium chloride. It could be used in the synthesis of new pharmaceuticals or organic compounds, or it could be used to study the structure and function of proteins. In addition, it could be used to develop new catalysts or reagents for organic reactions, or it could be used to improve existing catalysts or reagents. Finally, it could be used to develop new methods for the synthesis of organic compounds or for the study of biochemical and physiological processes.
Synthesis Methods
2-Methyl-3-biphenylmagnesium chloride can be synthesized in a two-step process. The first step involves the reaction of 2-methyl-3-biphenylmagnesium bromide and sodium chloride in the presence of a base, such as sodium hydroxide, to form 2-methyl-3-biphenylmagnesium chloride. The second step involves the reaction of 2-methyl-3-biphenylmagnesium chloride with 2-methoxyethanol (2-MeTHF) to form the final product.
properties
IUPAC Name |
magnesium;1-methyl-2-phenylbenzene-6-ide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.ClH.Mg/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-6,8-10H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAPOSWEQGIYEU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


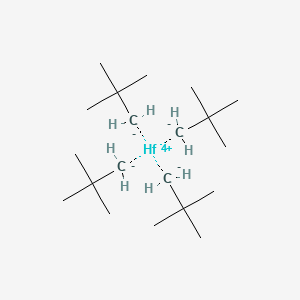
![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)
